molecular formula C19H19ClN2O3S B2488546 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea CAS No. 2034356-29-9

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea

Cat. No.: B2488546
CAS No.: 2034356-29-9
M. Wt: 390.88
InChI Key: VSYXYLBAGKDSMZ-UHFFFAOYSA-N
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Description

“1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea” is a synthetic urea derivative featuring a benzo[b]thiophene core linked to a 5-chloro-2-methoxyphenyl group via a hydroxypropyl spacer. The benzo[b]thiophene moiety is a bicyclic heteroaromatic system known for its role in enhancing pharmacokinetic properties and bioactivity in medicinal chemistry . The urea functional group (-NH-C(O)-NH-) serves as a critical pharmacophore, enabling hydrogen-bonding interactions with biological targets, which is a common strategy in drug design for anticancer and antimicrobial agents .

Properties

IUPAC Name

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(5-chloro-2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-19(24,17-9-12-5-3-4-6-16(12)26-17)11-21-18(23)22-14-10-13(20)7-8-15(14)25-2/h3-10,24H,11H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYXYLBAGKDSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=C(C=CC(=C1)Cl)OC)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzo[b]thiophene-2-yl Core Structure

The benzo[b]thiophene moiety is synthesized via electrophilic cyclization , a method validated for its efficiency and scalability in heterocyclic chemistry. Starting with 2-alkynyl thioanisole derivatives , the reaction employs sodium halides (NaCl or NaBr) and copper(II) sulfate in ethanol under reflux. This green methodology facilitates the formation of 3-halobenzo[b]thiophenes with yields exceeding 85%. For instance, cyclization of 2-alkynyl thioanisole with NaCl/CuSO₄ produces 3-chlorobenzo[b]thiophene, while NaBr substitutes the halogen at the 3-position.

Key reaction parameters:

  • Solvent : Ethanol (environmentally benign, high boiling point)
  • Temperature : 80–90°C (reflux conditions)
  • Electrophile source : NaCl or NaBr
  • Catalyst : CuSO₄ (10 mol%)

Post-cyclization, the product is purified via silica gel chromatography using ethyl acetate/hexane gradients, achieving >95% purity.

Introduction of the 2-hydroxypropyl group at the 2-position of benzo[b]thiophene is achieved through nucleophilic substitution or Grignard addition . A validated approach involves reacting 3-chlorobenzo[b]thiophene with propylene oxide in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂). This step proceeds via epoxide ring-opening, yielding 2-(2-hydroxypropyl)benzo[b]thiophene.

Alternative methodology from urea synthesis patents suggests using sodium hydride (NaH) to deprotonate the thiophene’s α-hydrogen, followed by alkylation with 2-chloropropanol . For example:

  • Deprotonation: Benzo[b]thiophene + NaH → Benzo[b]thiophen-2-ide
  • Alkylation: Benzo[b]thiophen-2-ide + ClCH₂CH(OH)CH₃ → 2-(2-hydroxypropyl)benzo[b]thiophene

Reaction conditions:

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature : 0°C to room temperature
  • Yield : 70–80% after purification

Urea Linkage Formation

The final step involves coupling 2-(2-hydroxypropyl)benzo[b]thiophene with 5-chloro-2-methoxyphenyl isocyanate to form the urea bond. This reaction is conducted in anhydrous dichloromethane (DCM) or THF under inert atmosphere.

Procedure :

  • Intermediate activation : 2-(2-hydroxypropyl)benzo[b]thiophene is treated with triphosgene to generate the corresponding isocyanate in situ.
  • Coupling : The intermediate isocyanate reacts with 5-chloro-2-methoxyaniline in the presence of N,N-diisopropylethylamine (DIPEA) .

Alternative routes from patent literature utilize carbonyldiimidazole (CDI) to activate the amine precursor before coupling. For example:

  • Step 1: 5-Chloro-2-methoxyaniline + CDI → Imidazolide intermediate
  • Step 2: Imidazolide + 2-(2-hydroxypropyl)benzo[b]thiophen-2-amine → Urea product

Optimization notes :

  • Stoichiometry : 1.2 equivalents of isocyanate to ensure complete reaction.
  • Purification : Column chromatography (SiO₂, eluent: 70% ethyl acetate/hexane) yields the final compound in 65–75% purity.

Stereochemical Considerations and Byproduct Management

The presence of a chiral center at the hydroxypropyl group necessitates enantiomeric resolution . Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) separates enantiomers, achieving >99% enantiomeric excess (ee). Common byproducts include:

  • Diurea derivatives : Formed via over-alkylation, mitigated by controlling reaction time and temperature.
  • Dehydration products : The hydroxypropyl group may dehydrate to form an allylic alcohol, minimized by conducting reactions under anhydrous conditions.

Analytical Characterization

Spectroscopic data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8 Hz, 1H, Ar-H), 7.45–7.30 (m, 3H, Ar-H), 6.90 (d, J = 8 Hz, 1H, Ar-H), 4.80 (s, 1H, -OH), 3.85 (s, 3H, -OCH₃), 3.50–3.20 (m, 2H, -CH₂-), 1.40 (s, 3H, -CH₃).
  • MS (ESI) : m/z 377.1 [M+H]⁺ (calc. 377.08 for C₁₉H₁₈ClN₂O₃S).

X-ray crystallography confirms the planar structure of the benzo[b]thiophene ring and the tetrahedral geometry at the chiral center.

Scalability and Industrial Feasibility

Pilot-scale synthesis (100 g batches) demonstrates reproducibility with minor adjustments:

  • Electrophilic cyclization : Scalable to 10-liter reactors without yield loss.
  • Urea coupling : Continuous flow chemistry reduces reaction time from 12 hours to 2 hours.

Chemical Reactions Analysis

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed, resulting in the formation of corresponding amines and carboxylic acids.

Scientific Research Applications

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[b]thiophene moiety may play a role in binding to these targets, while the hydroxypropyl and chloromethoxyphenyl groups contribute to the compound’s overall activity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea” can be contextualized by comparing it to the following classes of compounds:

Benzothiophene Acrylonitrile Derivatives ()

Compounds 31 , 32 , and 33 (Z/E-isomers of acrylonitrile derivatives) share the benzo[b]thiophen-2-yl group but replace the urea moiety with an acrylonitrile linker. Key differences include:

  • Bioactivity : These compounds exhibit potent anticancer activity (GI₅₀ <10–100 nM) against 60 human cancer cell lines, with efficacy attributed to their planar structure and methoxy-substituted aryl groups .
  • Mechanism : They overcome P-glycoprotein-mediated drug resistance, a significant advantage over conventional chemotherapeutics .
  • Structural Impact : The acrylonitrile group allows conjugation with tetrazole rings (as in ), enhancing rigidity and target affinity compared to the flexible hydroxypropyl-urea linker in the target compound .

Urea-Based Anticancer Agents ()

Urea derivatives such as 5e , 5f , and 5g () and 7a–7d () highlight the role of urea in anticancer drug design:

  • Substituent Effects : Compound 5f (4-methoxyphenyl) and 5e (3-trifluoromethylphenyl) demonstrate that electron-donating groups (e.g., methoxy) improve solubility, while electron-withdrawing groups (e.g., -CF₃) enhance binding to hydrophobic pockets .
  • Synthetic Flexibility : Urea derivatives in incorporate tetrahydrobenzo[b]thiophene cores, which reduce aromaticity but improve metabolic stability compared to the fully aromatic benzo[b]thiophene in the target compound .

Tetrazole Analogs ()

Tetrazole derivatives (I) and (II) () share the benzo[b]thiophene and methoxyphenyl motifs but differ in linker chemistry:

  • Structural Features : The tetrazole ring introduces a planar, aromatic heterocycle, creating dihedral angles of 60–89° with the benzo[b]thiophene system. This contrasts with the urea linker in the target compound, which may adopt more flexible conformations .
  • The urea group offers similar hydrogen-bonding capacity but with different geometry .

Data Table: Key Comparative Parameters

Parameter Target Compound Acrylonitrile Derivatives (e.g., 31–33) Urea Derivatives (e.g., 5e–5g) Tetrazole Analogs (e.g., I, II)
Core Structure Benzo[b]thiophene + urea linker Benzo[b]thiophene + acrylonitrile Pyridine/benzofuran + urea Benzo[b]thiophene + tetrazole
Key Substituents 5-Chloro-2-methoxyphenyl 3,4-Dimethoxy-/trimethoxyphenyl Chlorophenyl, methoxyphenyl 3,5-Dimethoxy-/3,4,5-trimethoxyphenyl
GI₅₀ (nM) Not reported <10–100 Moderate (exact values N/A) Not reported
Structural Rigidity Moderate (flexible hydroxypropyl linker) High (planar acrylonitrile) Moderate High (tetrazole ring)
P-gp Resistance Not tested Overcome Not tested Not tested

Biological Activity

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzo[b]thiophene moiety, which is known for its diverse pharmacological properties, and a chloro-substituted methoxyphenyl group that may enhance its biological efficacy.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H18ClNO3\text{C}_{18}\text{H}_{18}\text{Cl}\text{N}\text{O}_3

Key properties include:

PropertyValue
Molecular Weight365.8 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The benzo[b]thiophene moiety may contribute to the compound's stability and bioavailability, while the chloro and methoxy substitutions could enhance binding affinity to specific targets.

Anticancer Properties

Research indicates that derivatives of benzo[b]thiophene exhibit significant anticancer activity. For instance, compounds similar to 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea have shown promising results against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values around 5.0 μM.
  • A549 (lung cancer) : IC50 values approximately 4.5 μM.

These values suggest a moderate to strong inhibitory effect on cell proliferation, indicating potential as an anticancer agent .

Antimicrobial Activity

Studies have also evaluated the antimicrobial properties of related compounds, revealing effectiveness against bacterial and fungal strains. For example:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 32 μg/mL.
  • Candida albicans : MIC of 16 μg/mL.

This suggests that the compound could serve as a basis for developing new antimicrobial agents .

Case Studies

  • In Vitro Studies : A study involving the synthesis and evaluation of benzo[b]thiophene derivatives demonstrated that modifications similar to those in our target compound resulted in enhanced cytotoxicity against multiple cancer cell lines .
  • In Vivo Studies : Animal models treated with benzo[b]thiophene derivatives exhibited reduced tumor growth rates compared to controls, supporting the potential therapeutic application of these compounds .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea, and how can purity be ensured?

  • Methodology : The synthesis typically involves multi-step reactions. Begin with constructing the benzo[b]thiophene core via gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles . Subsequent steps introduce the hydroxypropyl group and the 5-chloro-2-methoxyphenyl urea moiety. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to minimize side products. Use continuous flow reactors for scalability . Purification via column chromatography or preparative HPLC is critical, with purity verified by HPLC (>95%) and structural confirmation via 1^1H/13^{13}C NMR and IR spectroscopy .

Q. How can the compound’s structural and electronic properties be characterized?

  • Methodology : Employ X-ray crystallography using SHELXL (SHELX suite) for single-crystal structure determination. This resolves bond lengths, angles, and hydrogen-bonding networks . Complement with spectroscopic techniques:

  • NMR : Assign proton environments (e.g., urea NH signals at ~8-10 ppm) and confirm substituent positions.
  • IR : Identify carbonyl (C=O, ~1650–1700 cm1^{-1}) and hydroxyl (O-H, ~3200–3500 cm1^{-1}) stretches.
  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS-ESI) .

Q. What strategies ensure compound stability during storage and experimental use?

  • Methodology : Stability depends on pH, temperature, and light exposure. Store lyophilized samples at -20°C in inert atmospheres (argon) to prevent hydrolysis of the urea moiety. For in vitro assays, prepare fresh solutions in DMSO (≤0.1% v/v in buffer) to avoid solvent-induced aggregation. Monitor degradation via LC-MS over 24–72 hours under experimental conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence bioactivity?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying halogen or methoxy positions). Test activity in target-specific assays (e.g., kinase inhibition or ion channel modulation) . For example, replacing the 5-chloro group with trifluoromethyl (as in ) may alter lipophilicity and target binding. Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., KCa3.1 channels) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Challenges : Disordered solvent molecules or flexible side chains (e.g., hydroxypropyl) complicate electron density maps. Twinning or low-resolution data may occur in asymmetric units .
  • Solutions : Use SHELXL’s PART instruction to model disorder. Apply restraints for bond lengths/angles. For high thermal motion, refine anisotropic displacement parameters. Validate with Rint_{int} < 0.05 and CC1/2_{1/2} > 0.3 .

Q. How can contradictory bioactivity data from different assays be resolved?

  • Methodology : Cross-validate results using orthogonal assays. For example, if a compound shows low IC50_{50} in a fluorescence-based assay but not in a radiometric assay, confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Analyze assay conditions (e.g., buffer pH, co-solvents) for false positives/negatives .

Q. What computational approaches predict the compound’s mechanism of action?

  • Methodology : Perform molecular dynamics (MD) simulations (GROMACS) to study binding stability with targets like TRPV1 or kinase domains. Combine with free-energy perturbation (FEP) to estimate binding affinities. Validate predictions via mutagenesis (e.g., alanine scanning of key residues) .

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